molecular formula C20H25N5O4 B2421873 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-76-8

7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2421873
CAS No.: 876891-76-8
M. Wt: 399.451
InChI Key: WZNGSLVVJWQEHC-UHFFFAOYSA-N
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
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Scientific Research Applications

Synthetic Access and Derivative Formation

The compound 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, along with its derivatives, has been the subject of synthesis and characterization in various studies. Notably, research by Gobouri (2020) focused on the synthesis of new 6-purineselenyl, 1,3,4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones derivatives. The structural elucidation of these compounds was achieved through spectroscopic methods like 1H-NMR, 13C-NMR, and MS spectrometry, alongside elemental analysis Gobouri (2020). Furthermore, the use of photochemistry to create novel derivatives of pentoxifylline, a compound structurally related to this compound, was investigated by Han et al. (2008). The research explored different conditions to favor singlet or triplet excited states, leading to the synthesis of unique derivatives Han et al. (2008).

Receptor Affinity and Pharmacological Applications

Structure–Receptor Affinity Relationship

The structural modifications of purine dione derivatives have been extensively studied for their affinity towards various receptors, hinting at potential pharmacological applications. The study by Żmudzki et al. (2015) delved into the affinity of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research provided valuable insights into the structure–affinity relationships for this group of compounds Żmudzki et al. (2015).

Cardiovascular and Receptor Activity

Chłoń-Rzepa et al. (2004) investigated new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their cardiovascular activity, antiarrhythmic and hypotensive effects, as well as their affinities for alpha(1)- and alpha(2)-adrenoreceptors. The study revealed that certain compounds exhibited notable prophylactic antiarrhythmic activity and hypotensive effects Chłoń-Rzepa et al. (2004).

Chemical Transformations and Molecular Interactions

Chemical Transformations

The exploration of chemical transformations of purine dione derivatives has been a subject of interest. For instance, Korobko (2016) reported on the chemical transformations of 8-hydrazinyl-1,3,-dimethyl-7-aryl alkyl-1H-purine-2,6(3H,7H)-diones with various carbonyl-containing reagents. This research highlighted the synthetic potential of these compounds and their possible application in creating biologically active substances Korobko (2016).

Properties

IUPAC Name

8-(benzylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-4-10-29-13-15(26)12-25-16-17(23(2)20(28)24(3)18(16)27)22-19(25)21-11-14-8-6-5-7-9-14/h4-9,15,26H,1,10-13H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNGSLVVJWQEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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